molecular formula C8H9N3O2 B2501008 5-Methyl-2-nitrobenzenecarboximidamide CAS No. 1378573-97-7

5-Methyl-2-nitrobenzenecarboximidamide

Cat. No.: B2501008
CAS No.: 1378573-97-7
M. Wt: 179.179
InChI Key: VTVWSLGUNWQVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-nitrobenzenecarboximidamide is an organic compound with the molecular formula C8H9N3O2. It is characterized by a nitro group (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring, which also bears a methyl group (-CH3). This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitrobenzenecarboximidamide typically involves the nitration of 5-methylbenzenecarboximidamide. The process can be summarized as follows:

  • Nitration Reaction: : 5-Methylbenzenecarboximidamide is treated with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures (0-5°C). This introduces the nitro group at the ortho or para position relative to the methyl group, depending on the reaction conditions and the directing effects of the substituents.

  • Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, concentration, and flow rates) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: Nucleophiles (e.g., NH3, RSH), elevated temperatures

    Oxidation: KMnO4, CrO3, acidic or basic conditions

Major Products

    Reduction: 5-Methyl-2-aminobenzenecarboximidamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 5-Methyl-2-nitrobenzoic acid

Scientific Research Applications

5-Methyl-2-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds and their reduction mechanisms.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzenecarboximidamide depends on its chemical reactivity and the biological context in which it is used. For instance, in biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes such as nitroreductases and pathways related to oxidative stress and DNA damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitrobenzenecarboximidamide
  • 4-Methyl-2-nitrobenzenecarboximidamide
  • 5-Methyl-3-nitrobenzenecarboximidamide

Comparison

Compared to its analogs, 5-Methyl-2-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can result in different physical properties, reactivity patterns, and biological activities, making each compound distinct in its applications and effects.

Properties

IUPAC Name

5-methyl-2-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-5-2-3-7(11(12)13)6(4-5)8(9)10/h2-4H,1H3,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWSLGUNWQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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